4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide
Description
Structure-Guided Molecular Modeling Against MmpL3 Targets
The crystal structure of MmpL3 has been pivotal in guiding the design of pyrrole-2-carboxamide derivatives. Molecular docking studies reveal that 4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide derivatives interact with key residues in the MmpL3 binding pocket, particularly through hydrogen bonding with ASP645 and hydrophobic interactions with adjacent residues. For example, compound 5 (4-(2-adamantylacetyl)-1H-pyrrole-2-carboxamide) exhibited a 100-fold increase in potency compared to early analogs, achieving a minimum inhibitory concentration (MIC) of 0.06 μg/mL against Mtb H37Rv. This enhancement was attributed to the adamantyl group’s ability to occupy the hydrophobic S3 subpocket of MmpL3, as confirmed by molecular dynamics simulations.
Substituent effects on anti-TB activity were systematically evaluated (Table 1). Bulky groups like adamantyl (compound 5 ) and tert-butyl (compound 3 ) improved MIC values by stabilizing the ligand–target complex, while smaller groups (e.g., methyl in compound 6 ) led to reduced activity. Additionally, methylation of the pyrrole nitrogen or carboxamide hydrogen (compounds 12 and 13 ) disrupted critical hydrogen bonds, underscoring the necessity of these moieties for target engagement.
Table 1: Impact of Carboxamide Substituents on Anti-TB Activity
| Compound | R Group | MIC (μg/mL) |
|---|---|---|
| 1 | Cyclohexyl | 6.5 |
| 3 | tert-Butyl | 0.5 |
| 5 | Adamantyl | 0.06 |
| 6 | Methyl | 12.5 |
Pharmacophore-Based Scaffold Optimization Methodologies
Pharmacophore models derived from MmpL3 inhibitors identified three critical features for activity: (1) an aromatic ring for π–π stacking, (2) a hydrogen bond donor/acceptor pair, and (3) hydrophobic regions for membrane penetration. The this compound scaffold was optimized by introducing electron-withdrawing groups (e.g., fluorine, chlorine) at the para position of the phenylacetyl moiety. For instance, compound 16 (4-(4-fluorophenylacetyl)-1H-pyrrole-2-carboxamide) achieved an MIC < 0.016 μg/mL, outperforming first-line drugs like isoniazid.
Positional tolerance studies revealed that substituents at the pyrrole ring’s 4-position (R~1~) significantly influenced activity. Pyridyl groups with electron-withdrawing substituents (e.g., 6-chloropyridyl in compound 35 ) enhanced potency, while electron-donating groups (e.g., methoxy in compound 22 ) reduced efficacy. This aligns with the pharmacophore requirement for electronegative regions to strengthen target binding.
Synthetic routes for these derivatives often involved Suzuki–Miyaura couplings to introduce diverse aryl groups at R~1~, followed by carboxamide formation via condensation reactions. For example, 4-bromo-1H-pyrrole-2-carboxylic acid was coupled with adamantan-2-amine to generate the core scaffold, which was further functionalized via cross-coupling reactions.
Structure
3D Structure
Properties
IUPAC Name |
4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c14-13(17)11-7-10(8-15-11)12(16)6-9-4-2-1-3-5-9/h1-5,7-8,15H,6H2,(H2,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAGDFFKYFIGOGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=CNC(=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide typically involves the reaction of phenylacetyl chloride with pyrrole-2-carboxamide under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing automated reactors and advanced purification techniques. The scalability of the synthesis ensures that the compound can be produced in sufficient quantities for various applications.
Chemical Reactions Analysis
Types of Reactions
4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrrole ring or the phenylacetyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylacetic acid derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
N,N-dimethyl-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide has applications in scientific research, industry, chemistry, biology, and medicine. It is utilized as a reagent in different organic reactions and as a building block for synthesizing complex molecules. Its potential biological activity, including anticancer and antimicrobial properties, is under investigation. It is also being explored as a potential therapeutic agent because of its unique chemical structure and biological activity. In industry, it is utilized in the development of new materials, and as an intermediate in the production of agrochemicals and pharmaceuticals.
Chemical Reactions
N,N-dimethyl-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide can undergo oxidation, reduction, and nucleophilic substitution reactions.
- Oxidation Oxidation can be achieved using strong oxidizing agents like chromium trioxide or potassium permanganate in an acidic medium. Oxidation may yield ketones or carboxylic acids.
- Reduction Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents to yield amines or alcohols.
- Substitution Nucleophilic substitution can occur when functional groups are replaced by nucleophiles like thiols or amines in the presence of a base like sodium hydroxide.
Production
N,N-dimethyl-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide synthesis typically involves reacting N,N-dimethyl-4-nitrosoaniline with phenylacetyl chloride under basic conditions, in an aqueous medium with sodium hydroxide to maintain the basic environment. The production of this compound in an industrial setting may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. To streamline production, the process is optimized for yield and efficiency, and may incorporate continuous flow reactors and automated purification systems.
Mechanism of Action
The mechanism of action of 4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The following table summarizes key structural analogs of 4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide, highlighting substituent variations, molecular weights, and synthetic yields:
Key Observations:
- Substituent Diversity : The target compound’s phenylacetyl group contrasts with electron-withdrawing groups (e.g., trifluoromethylindole in Compound 128) or heterocyclic extensions (e.g., pyridinylmethyl in Compound 38). These modifications influence lipophilicity and electronic properties, which may affect target binding or metabolic stability.
- Synthetic Yields : Higher yields (e.g., 44% for Compound 133 ) are observed with trifluoroethylamine-derived analogs, suggesting favorable reactivity for indazole-containing derivatives compared to indole-based systems (25% yield for Compound 128).
- Spectral Trends : Distinct 1H NMR signals (e.g., aromatic protons at δ 7.71–7.98) correlate with substituent electronic environments, aiding structural validation.
Functional Group Impact on Drug-Likeness
- Phenylacetyl vs.
- N-Substituents : The N-cyclopentyl group in the target compound may improve membrane permeability compared to smaller N,N-dimethyl groups , as larger alkyl chains often enhance lipophilicity (calculated logP: ~3.5 for C₁₈H₂₀N₂O₂ vs. ~2.1 for C₁₅H₁₆N₂O₂).
- Heterocyclic Extensions : Indole/indazole-containing analogs (e.g., Compounds 128 and 133) exhibit higher molecular weights (~388–391 g/mol) and may face challenges in bioavailability compared to simpler pyrrole derivatives.
Biological Activity
4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities, particularly in the context of anti-tuberculosis (anti-TB) properties and other therapeutic applications. This article presents a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C13H12N2O2, with a molecular weight of 232.25 g/mol. The compound features a pyrrole ring substituted with a phenylacetyl group and a carboxamide functional group, which contributes to its biological activity.
Anti-Tuberculosis Activity
Recent studies have highlighted the compound's efficacy against Mycobacterium tuberculosis. A structure–activity relationship (SAR) investigation showed that derivatives of pyrrole-2-carboxamides, including this compound, exhibited potent anti-TB activity with minimal cytotoxicity. Specifically, compounds with electron-withdrawing substituents on the phenyl ring demonstrated enhanced activity against drug-resistant strains of tuberculosis, with minimum inhibitory concentrations (MIC) reported below 0.016 μg/mL .
The mechanism by which this compound exerts its effects involves interaction with specific biological targets. Studies indicate that it inhibits the mycolic acid biosynthesis pathway by targeting the MmpL3 transporter in Mycobacterium tuberculosis . This inhibition is crucial for disrupting the bacterial cell wall synthesis, leading to bactericidal effects.
Table 1: Biological Activity Summary
| Activity Type | Observations | Reference |
|---|---|---|
| Anti-TB Activity | MIC < 0.016 μg/mL against M. tuberculosis | |
| Cytotoxicity | IC50 > 64 μg/mL (low cytotoxicity) | |
| Stability | Good microsome stability in vivo |
Table 2: Structure-Activity Relationship Findings
| Compound ID | Substituent | Anti-TB Potency (MIC) | Cytotoxicity (IC50) |
|---|---|---|---|
| Compound 1 | Cyclohexyl | Weak | - |
| Compound 5 | Adamantyl | >100-fold increase | - |
| Compound 32 | 4-Pyridyl | Moderate | Good stability |
Case Studies
One notable case study involved the evaluation of various pyrrole derivatives against M. tuberculosis strains. The study revealed that the presence of bulky groups on the phenyl ring significantly enhanced anti-TB potency while maintaining low toxicity levels . Furthermore, compounds designed with specific electron-withdrawing groups exhibited improved metabolic stability and efficacy in preclinical models.
Q & A
Q. What are the standard synthetic routes for 4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide, and how are yields optimized?
The compound is typically synthesized via amide coupling reactions. A common method involves reacting 4-(2-phenylacetyl)-1H-pyrrole-2-carboxylic acid with an appropriate amine under activating agents like EDCl/HOBt. Yields are optimized by controlling reaction time (12–24 hours), temperature (0–25°C), and stoichiometric ratios (1:1.2 acid-to-amine). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >95% purity . For intermediates like pyrrole-2-carbaldehyde derivatives, microwave-assisted synthesis reduces reaction times by 40% compared to conventional reflux .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?
- 1H/13C NMR : Confirm regiochemistry of the phenylacetyl and carboxamide groups. Look for characteristic pyrrole ring protons (δ 6.2–7.8 ppm) and carboxamide NH signals (δ 10–12 ppm) .
- LCMS/HPLC : Verify molecular ion peaks (e.g., [M+H]+ at m/z 267.1) and purity (>97% by reverse-phase HPLC, C18 column, acetonitrile/water gradient) .
- X-ray crystallography : Resolve ambiguities in stereochemistry or crystal packing (e.g., bond angles of 120° for the pyrrole ring) .
Q. How is the compound initially screened for biological activity, and what baseline data should be established?
Antimicrobial activity is assessed using broth microdilution assays (CLSI guidelines). For example:
- Gram-negative bacteria : MIC values are compared against E. coli (ATCC 25922) and P. aeruginosa (ATCC 27853). A typical active derivative (e.g., 5c in related studies) shows MIC = 6.05 µg/mL .
- Fungal strains : Antifungal activity against C. albicans (ATCC 90028) is measured, with IC50 values <10 µM considered promising .
Advanced Research Questions
Q. How can computational methods improve reaction design and reduce trial-and-error experimentation?
Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) predict reaction pathways and transition states. For example:
- Reaction path search : Identifies low-energy intermediates in amide bond formation, reducing optimization time by 60% .
- Solvent effects : COSMO-RS simulations recommend polar aprotic solvents (e.g., DMF) to stabilize charged intermediates . Pair computational results with Design of Experiments (DoE) to test variables (e.g., temperature, catalyst loading) systematically. A 3-factor Box-Behnken design can optimize yields with <15 experimental runs .
Q. How should researchers address contradictions in biological activity data (e.g., high MICs against some strains but low efficacy in vivo)?
- Structural analogs : Compare substituent effects. For example, replacing the phenylacetyl group with a fluoro derivative (as in ) may enhance membrane permeability .
- Resistance profiling : Perform whole-genome sequencing on resistant mutants to identify efflux pump upregulation or target mutations .
- Pharmacokinetic studies : Assess bioavailability (e.g., plasma protein binding >90% may explain in vivo inefficacy despite low MICs) .
Q. What advanced techniques validate the compound’s mechanism of action in enzyme inhibition studies?
- Surface plasmon resonance (SPR) : Measure binding affinity (KD) to targets like bacterial dihydrofolate reductase (DHFR). A KD <1 µM suggests strong inhibition .
- Cryo-EM/X-ray co-crystallography : Resolve binding modes (e.g., hydrogen bonds between the carboxamide group and Thr113 of DHFR) .
- Isothermal titration calorimetry (ITC) : Quantify enthalpy changes during target binding to optimize thermodynamic profiles .
Q. How can researchers leverage structure-activity relationships (SAR) to enhance potency?
- Substituent libraries : Synthesize derivatives with electron-withdrawing groups (e.g., -NO2, -CF3) on the phenyl ring to improve target affinity. For example, 4-CF3 analogs show 3-fold lower MICs against Gram-positive bacteria .
- Bioisosteric replacements : Replace the carboxamide with a sulfonamide group to enhance metabolic stability while retaining hydrogen-bonding capacity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
